[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
[1,2,3]Triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused triazole and quinazoline ring system, which imparts unique chemical and biological properties. The presence of the triazole ring is particularly noteworthy due to its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. Catalysts such as copper or palladium complexes are frequently employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry
In chemistry, [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown promise in the development of enzyme inhibitors and receptor modulators. It is particularly noted for its potential in targeting kinases and other proteins involved in disease pathways .
Medicine
In medicine, derivatives of this compound are being explored for their anticancer, antimicrobial, and anti-inflammatory properties. These compounds have demonstrated efficacy in preclinical studies against various cancer cell lines and bacterial strains .
Industry
Industrially, this compound is used in the development of new materials with specific electronic and optical properties. Its stability and reactivity make it suitable for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds share a similar triazole-quinazoline framework but differ in the position of the triazole ring fusion.
Quinazolines: These are simpler analogs lacking the triazole ring, which affects their chemical reactivity and biological activity.
Uniqueness
The uniqueness of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials.
Properties
IUPAC Name |
1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-6-3-1-2-4-7(6)13-8(11-9)5-10-12-13/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYGFZKEKNGBAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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